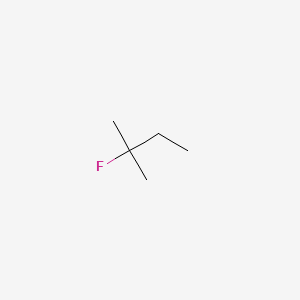

2-Fluoro-2-methylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

661-53-0 |

|---|---|

Molecular Formula |

C5H11F |

Molecular Weight |

90.14 g/mol |

IUPAC Name |

2-fluoro-2-methylbutane |

InChI |

InChI=1S/C5H11F/c1-4-5(2,3)6/h4H2,1-3H3 |

InChI Key |

HLLCNVLEVVFTJB-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)F |

Canonical SMILES |

CCC(C)(C)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-methylbutane, also known as tert-amyl fluoride (B91410), is a tertiary organofluorine compound. The introduction of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy frequently employed in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its structural and spectroscopic characteristics.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its branched structure and the presence of the highly electronegative fluorine atom dictate its physical and chemical characteristics. It is generally less soluble in water and soluble in common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁F | [2][3] |

| Molecular Weight | 90.14 g/mol | [4][5] |

| CAS Number | 661-53-0 | [2][3] |

| Synonyms | 2-methyl-2-fluorobutane, tert-amyl fluoride | [6] |

| Melting Point | -121 °C | [3] |

| Boiling Point | 53.65 - 61 °C (estimate) | [3] |

| Density | 0.754 - 0.7915 g/cm³ (estimate) | [3][5] |

| Refractive Index | 1.3476 - 1.354 (estimate) | [3] |

| Vapor Pressure | 202 mmHg at 25 °C | [3] |

| LogP | ~2.1 | [3] |

| Enthalpy of Vaporization | 31.8 kJ/mol | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the nucleophilic deoxyfluorination of its corresponding alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol). Due to the tertiary nature of the alcohol, the reaction proceeds via an S(_N)1 mechanism, involving the formation of a stable tertiary carbocation. While classic methods using hydrogen fluoride can be hazardous, modern fluorinating agents offer safer and more efficient alternatives.

General Experimental Protocol: Deoxyfluorination of a Tertiary Alcohol

Modern deoxyfluorination of tertiary alcohols can be achieved using various reagents such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, or photoredox catalysis.[7][8] Below is a representative protocol adaptable for the synthesis of this compound using a modern fluorinating agent.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with 2-methyl-2-butanol under an inert atmosphere of nitrogen or argon.

-

Solvent Addition: Anhydrous solvent is added to dissolve the alcohol.

-

Reagent Addition: The deoxyfluorinating agent (typically 1.1-1.5 equivalents) is added portion-wise at 0 °C or room temperature, depending on the reagent's reactivity.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C. The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Diagram: General Workflow for Deoxyfluorination

Caption: General experimental workflow for the synthesis of this compound.

Reactivity and Structural Considerations

The chemical reactivity of this compound is largely influenced by the carbon-fluorine bond and the tertiary nature of the alkyl group. The C-F bond is highly polarized and strong, making the fluorine a poor leaving group in nucleophilic substitution reactions under normal conditions. However, the tertiary structure allows for the formation of a relatively stable tertiary carbocation, which can be a key intermediate in certain reactions.

Diagram: Structure-Property Relationships

Caption: Logical relationships between the structure and properties of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most direct method for observing the fluorine atom. For a tertiary alkyl fluoride, the chemical shift is expected to be in the upfield region of the spectrum.[10][11] The signal will be split by adjacent protons.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the ethyl group. The protons on the carbon adjacent to the fluorine-bearing carbon will exhibit coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and a significant downfield shift due to the electronegativity of fluorine.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling |

| ¹⁹F | Upfield region | Multiplet (coupling to adjacent protons) |

| ¹H (CH₃) | ~1.0 - 1.5 | Triplet (coupling to CH₂) and Doublet of triplets (coupling to F and CH₂) |

| ¹H (CH₂) | ~1.5 - 2.0 | Quartet of doublets (coupling to CH₃ and F) |

| ¹³C (C-F) | ~90 - 100 | Doublet (¹JCF ≈ 170-190 Hz) |

| ¹³C (Alkyl) | ~10 - 40 | Singlets or doublets (smaller ²JCF and ³JCF) |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 90. The fragmentation pattern will be dominated by the loss of small neutral molecules or radicals to form stable carbocations.

Predicted Fragmentation Pathways:

-

Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment ion at m/z 61, corresponding to [C₃H₆F]⁺.

-

Loss of a methyl radical (•CH₃): This would result in a fragment at m/z 75, corresponding to [C₄H₈F]⁺.

-

Loss of hydrogen fluoride (HF): This would produce a fragment at m/z 70, corresponding to the tert-amylene cation [C₅H₁₀]⁺.

The relative abundance of these fragments will depend on the stability of the resulting ions. The formation of the tertiary carbocation by loss of a radical is expected to be a favorable pathway.[12]

References

- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Fluoro-2-methylbutane (tert-amyl fluoride)

CAS Number: 661-53-0

This technical guide provides a comprehensive overview of 2-Fluoro-2-methylbutane, also known as tert-amyl fluoride (B91410). The document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. It covers the physicochemical properties, synthesis, and potential applications of this organofluorine compound.

Physicochemical Properties

This compound is a volatile, flammable liquid. Its key properties are summarized in the table below, compiled from various sources.[1][2][3][4]

| Property | Value | Unit |

| CAS Number | 661-53-0 | - |

| Molecular Formula | C₅H₁₁F | - |

| Molecular Weight | 90.14 | g/mol |

| Boiling Point | 61 | °C |

| Melting Point | -121 | °C |

| Density | 0.773 | g/cm³ |

| Refractive Index | 1.354 | - |

| Vapor Pressure | 202 | mmHg at 25°C |

| Enthalpy of Vaporization | 264 | kJ/mol |

Synthesis of this compound

The synthesis of tertiary alkyl fluorides such as this compound can be achieved through the nucleophilic fluorination of the corresponding tertiary alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol). Traditional methods involving direct hydrofluorination are often challenging due to the low nucleophilicity of the fluoride ion and the competing elimination reactions. However, modern synthetic methods provide efficient routes to these compounds.

Representative Experimental Protocol: Deoxyfluorination of 2-methyl-2-butanol

The following protocol is adapted from a general method for the deoxyfluorination of tertiary alcohols using methanesulfonic acid and potassium bifluoride. This approach is advantageous due to the use of readily available, inexpensive, and easy-to-handle reagents.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Potassium bifluoride (KHF₂)

-

Methanesulfonic acid (MsOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a stirred solution of 2-methyl-2-butanol (1.0 eq) in dichloromethane (0.5 M) in a round-bottom flask, add potassium bifluoride (3.0 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonic acid (2.0 eq) to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by distillation.

Safety Precautions: Methanesulfonic acid is corrosive and should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Synthesis Workflow

Spectroscopic Data (Predicted)

¹H NMR:

-

Triplet (δ ≈ 0.9 ppm): Attributed to the methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene (B1212753) protons.

-

Quartet (δ ≈ 1.5-1.7 ppm): Corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the adjacent methyl protons.

-

Singlet (δ ≈ 1.3 ppm, possibly a doublet due to coupling with F): Arising from the two equivalent methyl protons attached to the fluorinated carbon.

¹³C NMR:

-

Quaternary Carbon (C-F bond): Expected to be significantly downfield (δ ≈ 90-100 ppm) and will appear as a doublet due to one-bond coupling with ¹⁹F.

-

Methylene Carbon (-CH₂-): Expected to appear around δ ≈ 30-40 ppm.

-

Methyl Carbons: The two equivalent methyls attached to the fluorinated carbon will be around δ ≈ 25-35 ppm, and the methyl of the ethyl group will be further upfield (δ ≈ 8-12 ppm).

IR Spectroscopy:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-F stretching: A characteristic strong absorption band in the 1000-1100 cm⁻¹ region, which is indicative of the presence of the fluorine atom.

Applications in Drug Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. While there are no specific approved drugs containing the this compound moiety as of this writing, its potential as a building block in drug discovery is significant.

The incorporation of a tertiary fluoride can offer several advantages:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences, which can lead to improved cell permeability and target binding affinity.

-

Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic interactions with biological targets.

Conclusion

This compound is a valuable compound for research in synthetic and medicinal chemistry. Its synthesis from the corresponding tertiary alcohol is achievable through modern fluorination methods. The strategic incorporation of the tertiary fluoride moiety it provides can be a powerful tool for optimizing the properties of drug candidates. This guide provides a foundational resource for scientists and researchers interested in utilizing this compound in their work.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the molecular weight of 2-Fluoro-2-methylbutane, a fluorinated organic compound. The document is intended for researchers, scientists, and professionals in drug development who require precise physicochemical data for this molecule. The guide outlines the fundamental properties, including molecular formula and atomic composition, and presents a detailed calculation of its molecular weight. Additionally, it includes a representative experimental protocol for the determination of molecular weight via mass spectrometry and a plausible synthetic route.

Molecular Composition and Weight

The molecular weight of a compound is a critical parameter in chemical synthesis, purification, and analysis. It is determined by the sum of the atomic weights of its constituent atoms.

Molecular Formula

The molecular formula for this compound is C5H11F .[1] This indicates that each molecule is composed of five carbon atoms, eleven hydrogen atoms, and one fluorine atom.

Atomic and Molecular Weight Data

The table below summarizes the standard atomic weights of the constituent elements and the calculated molecular weight of this compound.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Total | 90.141 |

The molecular weight of this compound is approximately 90.14 g/mol .[2][3][4]

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of 2-methyl-2-butanol (B152257) with a fluorinating agent. The following is a representative protocol adapted from the synthesis of similar haloalkanes.[5][6][7][8][9]

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Hydrofluoric acid (HF) in pyridine (B92270) (Olah's reagent) or another suitable fluorinating agent

-

Anhydrous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Diethyl ether

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a fume hood, cool a solution of 2-methyl-2-butanol in a suitable solvent within a chemically resistant flask.

-

Slowly add the fluorinating agent to the cooled alcohol solution with constant stirring.

-

Allow the reaction mixture to stir at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a primary analytical technique for determining the molecular weight of a compound.[10][11]

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume of the sample solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities on the GC column.

-

Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of the compound. For this compound, the molecular ion peak would be expected at approximately m/z 90.

Visualizations

The following diagrams illustrate the logical relationship for molecular weight calculation and a typical experimental workflow for its determination.

Caption: Molecular Weight Calculation for this compound.

Caption: Experimental Workflow for Molecular Weight Determination by GC-MS.

References

- 1. mdanderson.org [mdanderson.org]

- 2. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 3. scribd.com [scribd.com]

- 4. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. studylib.net [studylib.net]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. Solved Synthesis of 2-chloro-2-methylbutane Goal: 1-2 | Chegg.com [chegg.com]

- 9. youtube.com [youtube.com]

- 10. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

An In-depth Technical Guide to the Boiling Point of 2-Fluoro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 2-fluoro-2-methylbutane, including comparative data with its isomers, a detailed experimental protocol for its determination, and an analysis of the structural factors influencing this critical physical property.

Quantitative Data on the Physical Properties of this compound and Its Isomers

The boiling point of a compound is a fundamental physical property that provides insights into its volatility and the strength of its intermolecular forces. For this compound, a tertiary fluoroalkane, its boiling point is influenced by its molecular weight, branching, and the presence of the highly electronegative fluorine atom.

There is some discrepancy in the reported boiling point of this compound in the literature, with values of 45°C and 61°C at 760 mmHg being cited.[1] The value of 61°C is frequently listed in chemical supplier databases. It is crucial for researchers to consult multiple sources and consider the purity of the sample when utilizing this data.

For comparative purposes, the following table summarizes the boiling points and other relevant physical properties of this compound and several of its C5H11F isomers.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index |

| This compound | This compound | 661-53-0 | C5H11F | 90.14 | 61 | -121 | 1.354 |

| 1-Fluoropentane | 1-Fluoropentane | 592-50-7 | C5H11F | 90.14 | 62-63 | -120 | 1.359-1.361 |

| 2-Fluoropentane | 2-Fluoropentane | 590-87-4 | C5H11F | 90.14 | 56 | N/A | 1.353 |

| 3-Fluoropentane | 3-Fluoropentane | 41909-29-9 | C5H11F | 90.14 | ~54-59 | -120.5 (estimate) | 1.354 (estimate) |

| 1-Fluoro-3-methylbutane | 1-Fluoro-3-methylbutane | 407-06-7 | C5H11F | 90.14 | 54 | N/A | N/A |

| 1-Fluoro-2-methylbutane | 1-Fluoro-2-methylbutane | 10086-64-3 | C5H11F | 90.14 | 56 | N/A | N/A |

| 2-Fluoro-3-methylbutane | 2-Fluoro-3-methylbutane | 62108-95-6 | C5H11F | 90.14 | Not available | N/A | N/A |

| 1-Fluoro-2,2-dimethylpropane | 1-Fluoro-2,2-dimethylpropane | 59006-05-2 | C5H11F | 90.14 | Not available | N/A | N/A |

Factors Influencing the Boiling Point of Fluoroalkanes

The boiling points of haloalkanes are primarily determined by the nature and strength of their intermolecular forces. The key factors include:

-

Van der Waals Forces: As the size of the molecule and the number of electrons increase, the strength of the London dispersion forces (a type of van der Waals force) increases, leading to a higher boiling point.

-

Dipole-Dipole Interactions: The carbon-fluorine bond is polar due to the high electronegativity of fluorine. This creates a molecular dipole, resulting in dipole-dipole attractions between molecules, which contributes to a higher boiling point compared to their nonpolar alkane counterparts.

-

Molecular Shape and Branching: The extent of branching in the carbon chain significantly impacts the boiling point. More compact, spherical molecules resulting from branching have a smaller surface area for intermolecular contact. This reduces the effectiveness of the van der Waals forces, leading to a lower boiling point compared to their straight-chain isomers.

In the case of this compound, its tertiary and branched structure results in a more spherical shape compared to its linear isomer, 1-fluoropentane. This increased sphericity leads to a lower boiling point, despite having the same molecular weight.

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid can be accurately determined using various methods. The Thiele tube method is a common and efficient technique for small sample volumes.

Objective: To determine the boiling point of this compound.

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (-10 to 110°C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Apparatus Setup:

-

Fill the Thiele tube with the heating oil to a level just above the top of the side arm.

-

Clamp the Thiele tube securely to the stand.

-

Attach a small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

-

Sample Preparation:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

-

Measurement:

-

Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube. The sample should be positioned in the center of the main tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube ensures uniform heating of the oil through convection currents.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue to heat gently until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record this temperature.

-

For accuracy, repeat the heating and cooling cycle two to three times and calculate the average boiling point.

-

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Perform the experiment in a well-ventilated fume hood.

-

This compound is flammable; keep it away from open flames.

-

Handle the hot oil bath with care to avoid burns.

-

Visualization of Structure-Boiling Point Relationships

The following diagrams illustrate the logical relationships between the molecular structures of C5H11F isomers and their respective boiling points.

Caption: Relationship between Isomeric Structure and Boiling Point of C5H11F.

Caption: Key Factors Influencing the Boiling Point of Fluoroalkanes.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-2-methylbutane with a Focus on Melting Point Determination

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-fluoro-2-methylbutane, with a detailed focus on its melting point. The document outlines the theoretical basis and a detailed experimental protocol for the determination of the melting point of low-temperature melting substances. A structured summary of key quantitative data is presented, and a logical workflow for the experimental determination is visualized.

Introduction

This compound, also known as tert-amyl fluoride, is a halogenated alkane with the chemical formula C5H11F. Its structure and properties are of interest in various fields of chemical research and development. Accurate determination of its physicochemical properties, such as the melting point, is crucial for its application and for understanding its behavior in different chemical environments. This guide provides key data and methodologies relevant to the melting point of this compound.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound, with data compiled from various chemical databases.

| Property | Value | Source |

| Melting Point | -121°C | [1][2][3][4] |

| Boiling Point | 61°C at 760 mmHg | [1][2] |

| Density | 0.773 g/cm³ | [1] |

| Refractive Index | 1.354 | [1][2] |

| Molecular Weight | 90.14 g/mol | [1][5] |

| XLogP3 | 2.1 | [1][2] |

| Vapor Pressure | 202 mmHg at 25°C | [1] |

Experimental Protocol: Low-Temperature Melting Point Determination

The determination of the melting point of a substance with a very low melting point, such as this compound (-121°C), requires specialized equipment and procedures. A standard capillary melting point apparatus is often not suitable for such low temperatures. The following protocol outlines a general method that can be adapted for this purpose.

Objective: To determine the melting point range of this compound.

Apparatus and Materials:

-

Sample of this compound

-

Thin-walled capillary tubes

-

Low-temperature thermometer (e.g., alcohol or pentane (B18724) thermometer)

-

Thiele tube or a similar apparatus for controlled cooling and heating

-

Cooling bath (e.g., liquid nitrogen, dry ice/acetone slush)

-

Stirring mechanism

-

Magnifying lens for observation

Procedure:

-

Sample Preparation:

-

A small amount of liquid this compound is drawn into a capillary tube.

-

The capillary tube is then sealed at one end.

-

The sample within the capillary tube is frozen by immersing the end of the tube in a suitable cooling bath (e.g., liquid nitrogen).

-

-

Apparatus Setup:

-

The Thiele tube is filled with a suitable heat-transfer fluid that remains liquid at the expected melting point (e.g., ethanol (B145695) or another low-temperature fluid).

-

The sealed capillary tube containing the frozen sample is attached to a low-temperature thermometer.

-

The thermometer and the attached capillary tube are immersed in the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

-

Melting Point Determination:

-

The Thiele tube is initially cooled to a temperature below the expected melting point using an external cooling bath.

-

The cooling bath is then removed, and the apparatus is allowed to warm up very slowly. A slow and steady rate of temperature increase (e.g., 1-2°C per minute) is crucial for an accurate measurement.

-

The sample is observed continuously through a magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid disappears is recorded as the end of the melting range.

-

For a pure compound, this range should be narrow, typically 0.5-1°C.[6]

-

-

Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Exercise caution when working with cryogenic substances like liquid nitrogen.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of a low-temperature substance.

Caption: Workflow for low-temperature melting point determination.

Conclusion

The accurate determination of the melting point of this compound is essential for its use in scientific research and industrial applications. This guide provides the established melting point of -121°C and outlines a detailed experimental protocol for its verification, which can be adapted for other low-melting-point substances. The provided workflow visualization further clarifies the experimental process, ensuring a systematic and accurate approach.

References

2-Fluoro-2-methylbutane safety data sheet

An In-depth Technical Guide on the Safety Data for 2-Fluoro-2-methylbutane

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound that have been reported across multiple sources.

| Property | Value | Source(s) |

| Molecular Formula | C5H11F | [1][2][3] |

| Molecular Weight | 90.14 g/mol | [1][2][3] |

| Melting Point | -121°C | [1][4][5] |

| Boiling Point | 45°C to 61°C | [1][4][5] |

| Density | 0.754 to 0.7915 g/cm³ | [1][4][5] |

| Vapor Pressure | 202 mmHg at 25°C | [1] |

| Refractive Index | 1.338 to 1.354 | [1][4][5] |

| LogP (Octanol/Water Partition Coefficient) | 2.1 to 2.1445 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][3] |

| Rotatable Bond Count | 1 | [1][3] |

| Exact Mass | 90.084478513 Da | [1][2][3] |

Safety and Hazard Information

The available safety information for this compound is limited. Many standard safety data sheet sections, such as GHS classification, hazard statements, and detailed toxicological data, are reported as "no data available". The following table reflects this lack of comprehensive data.

| Safety Parameter | Information | Source(s) |

| GHS Pictogram(s) | No data available | [2][6] |

| Signal Word | No data available | [2][6] |

| Hazard Statement(s) | No data available | [2][6] |

| Precautionary Statement(s) | No data available | [2][6] |

| Toxicity Data (e.g., LD50, LC50) | No data available | [6] |

| Ecological Information | No data available | [6] |

Given the low boiling point and the presence of fluorine, it is prudent to treat this compound as a highly flammable and potentially toxic substance. Standard precautions for handling volatile organic compounds should be strictly followed.

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of this compound are not available in the searched literature. General methodologies for determining properties like melting point, boiling point, and density are standard laboratory procedures and are not detailed here.

Logical Workflow for Safe Handling

The following diagram outlines a general workflow for the safe handling of a chemical with limited safety information, such as this compound. This workflow is based on standard laboratory safety principles.

Caption: General workflow for handling this compound.

First Aid Measures

While specific first aid measures for this compound are not available, general procedures for handling similar chemicals should be followed in case of exposure:

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures

For related flammable compounds, the following fire-fighting measures are recommended and should be considered for this compound:

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards : The substance is expected to be highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Handling and Storage

General guidelines for handling and storing volatile, flammable liquids should be strictly adhered to:

-

Handling : Work in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing vapors.[10] Ground and bond containers when transferring material to prevent static discharge.[8][9] Use non-sparking tools.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[11][12]

Given the significant gaps in the safety data for this compound, it is imperative that any work with this chemical is preceded by a thorough risk assessment and that it is handled only by trained personnel in a controlled laboratory setting.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 661-53-0 [amp.chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pdf.lowes.com [pdf.lowes.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

2-Fluoro-2-methylbutane structural formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoro-2-methylbutane (tert-amyl fluoride), focusing on its structural properties, synthesis, and characterization. This guide is intended for professionals in chemical research and drug development who may utilize fluorinated aliphatic compounds as building blocks, reagents, or reference standards.

Physicochemical and Structural Data

This compound is a simple tertiary alkyl fluoride. Its fundamental properties are summarized below. The introduction of a fluorine atom imparts specific characteristics to the parent alkane skeleton, including altered polarity and electronic properties, without adding significant steric bulk.

The structural formula and key identifiers for this compound are presented below.

Caption: 2D Structural Formula of this compound.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | This compound | [1] |

| CAS Number | 661-53-0 | [1] |

| Molecular Formula | C₅H₁₁F | [1] |

| Molecular Weight | 90.14 g/mol | [1] |

| Canonical SMILES | CCC(C)(C)F | [1] |

| Physical Properties | ||

| Boiling Point | 61 °C at 760 mmHg | [2][3] |

| Melting Point | -121 °C | [2][3] |

| Density | 0.773 - 0.792 g/cm³ | [2][3] |

| Refractive Index | 1.354 | [2][3] |

| Vapor Pressure | 202 mmHg at 25 °C | [3] |

| Enthalpy of Vaporization | 29.8 kJ/mol | |

| Computed Properties | ||

| XLogP3 | 2.1 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Rotatable Bond Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Experimental Protocols

Synthesis of this compound from 2-methyl-2-butanol (B152257)

The synthesis of tertiary alkyl fluorides from their corresponding alcohols is efficiently achieved via nucleophilic substitution, often employing a specialized fluorinating agent. The reaction proceeds through a stable tertiary carbocation intermediate (Sₙ1 mechanism). Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this deoxofluorination transformation.[4][5] The following protocol is adapted from standard procedures for the conversion of tertiary alcohols to alkyl fluorides.[1]

Caption: Experimental workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a low-temperature thermometer, add 2-methyl-2-butanol (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM) to make a ~0.5 M solution.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Add diethylaminosulfur trifluoride (DAST, 1.1-1.2 eq.) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product is a volatile liquid. Purify by simple distillation, collecting the fraction boiling at approximately 61 °C to yield pure this compound.

Safety Note: DAST is a toxic and moisture-sensitive reagent that can undergo exothermic decomposition if heated.[5] All operations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Spectroscopic Characterization

2.2.1 Infrared (IR) Spectroscopy

A general protocol involves depositing a thin film of the purified liquid product on a salt plate (e.g., NaCl or KBr) and acquiring the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Expected Peaks:

-

C-H stretch (sp³): Strong, sharp peaks in the 2970-2850 cm⁻¹ region.

-

C-F stretch: A strong, characteristic absorption band is expected in the 1100-1000 cm⁻¹ region for a monofluorinated alkane.[4]

-

Absence of O-H stretch: Critically, the broad peak from the alcohol precursor's hydroxyl group (typically ~3300 cm⁻¹) should be absent, confirming the conversion.

-

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample is prepared by dissolving a small amount of the product in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Both ¹H and ¹⁹F NMR spectra should be acquired.

-

¹H NMR Predictions:

-

-CH₂- group: A quartet of triplets (qt) due to coupling with the adjacent methyl group (³JHH) and the geminal fluorine atom (³JHF).

-

Terminal -CH₃ (ethyl): A triplet (t) due to coupling with the adjacent methylene (B1212753) group (³JHH).

-

Two equivalent geminal -CH₃ groups: A doublet (d) due to coupling with the fluorine atom (³JHF).

-

-

¹⁹F NMR Predictions:

-

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR.[5][6]

-

A single resonance is expected for the fluorine atom.

-

This resonance will be split into a multiplet due to coupling with the five protons on the adjacent methyl and methylene carbons (³JHF). The signal for tertiary alkyl fluorides is expected to be significantly downfield (less shielded) compared to primary alkyl fluorides.[7][8]

-

2.2.3 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is suitable for this volatile, non-polar compound. A general protocol involves direct injection or GC-MS analysis.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 90, corresponding to the molecular weight of C₅H₁₁F. This peak may be of low intensity due to the instability of the molecular ion.

-

Base Peak / Major Fragments: The fragmentation will be dominated by the formation of the stable tertiary carbocation.

-

Loss of an ethyl radical (-•CH₂CH₃): A prominent peak at m/z = 61 ([C₃H₆F]⁺).

-

Loss of a methyl radical (-•CH₃): A peak at m/z = 75 ([C₄H₈F]⁺). The relative stability of the resulting carbocation structures will determine the base peak.

-

-

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DAST - Enamine [enamine.net]

- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Guide to the IUPAC Nomenclature of 2-Fluoro-2-methylbutane

For Immediate Release

This document provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for the compound 2-Fluoro-2-methylbutane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a foundational understanding of systematic nomenclature.

Introduction to IUPAC Nomenclature

The IUPAC system of nomenclature is a globally recognized, systematic method for naming chemical compounds.[1][2] It ensures that every distinct compound has a unique and unambiguous name, facilitating clear communication in scientific and professional contexts.[1] For haloalkanes, the naming convention treats the halogen as a substituent on the parent alkane chain.[3][4]

Analysis of this compound

The name "this compound" is the correct and officially recognized IUPAC name for the chemical structure with the formula C5H11F.[5][6][7][8][9] The derivation of this name follows a logical, rule-based protocol designed to be systematic and unambiguous.

The IUPAC naming process for this haloalkane involves the following sequential steps:

-

Identification of the Parent Hydrocarbon Chain: The first step is to identify the longest continuous chain of carbon atoms. In this molecule, the longest chain consists of four carbon atoms, which corresponds to the parent alkane "butane".

-

Identification of Substituents: Two different chemical groups are attached to the butane (B89635) backbone:

-

A fluorine atom (-F), referred to as a "fluoro" group.

-

A methyl group (-CH3), referred to as a "methyl" group.

-

-

Numbering the Parent Chain (The Lowest Locant Rule): The carbon chain must be numbered to assign the lowest possible numbers (locants) to the substituents.[3][10]

-

Scenario A (Numbering from left to right): The fluoro and methyl groups are both located on carbon #2.

-

Scenario B (Numbering from right to left): The fluoro and methyl groups are both located on carbon #3.

According to the lowest locant rule, Scenario A is the correct numbering scheme as it assigns the number '2' to the substituents, which is lower than '3'.

-

-

Alphabetical Ordering of Substituents: All substituents must be listed in alphabetical order, irrespective of their numerical position.[3][10]

-

"Fluoro" precedes "methyl" alphabetically.

-

-

Assembly of the Final IUPAC Name: The final name is constructed by combining the locants, the alphabetized substituent names, and the parent alkane name. No spaces are included in the final name.[4]

-

Final Name: this compound

-

Structural Visualization

To further clarify the molecular structure and the logic of the IUPAC name, a 2D structural diagram is provided below. The diagram illustrates the four-carbon butane chain with the fluoro and methyl groups attached to the second carbon atom.

Caption: Molecular structure of this compound.

Compound Data

A summary of key identifiers and properties for this compound is presented for reference.

| Identifier | Value | Source |

| Molecular Formula | C5H11F | [5][8][9] |

| Molecular Weight | 90.14 g/mol | [5] |

| CAS Registry Number | 661-53-0 | [7] |

| InChIKey | HLLCNVLEVVFTJB-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CCC(C)(C)F | [8] |

This guide confirms that This compound is the definitive IUPAC name, derived directly from the core principles of chemical nomenclature. This systematic approach is crucial for accurate identification in research, development, and regulatory documentation.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 4. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 5. This compound [stenutz.eu]

- 6. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-2-methylbutane, also known as tert-amyl fluoride (B91410), is a valuable organofluorine compound with applications in medicinal chemistry and materials science. The introduction of a fluorine atom into a molecule can significantly alter its biological and chemical properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on the conversion of the readily available precursor, 2-methyl-2-butanol (B152257) (tert-amyl alcohol). Detailed experimental protocols, comparative data on various fluorinating agents, and mechanistic insights are presented to aid researchers in the efficient and safe synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₁F |

| Molecular Weight | 90.14 g/mol |

| CAS Number | 661-53-0 |

| Boiling Point | 45-46 °C |

| Density | Not available |

| Refractive Index | Not available |

Synthetic Routes

The primary and most efficient method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 2-methyl-2-butanol. Due to the formation of a stable tertiary carbocation intermediate, this reaction proceeds via an S(_N)1 mechanism. The choice of the fluorinating agent is critical for achieving high yields and minimizing side reactions.

Primary Synthetic Pathway: Fluorination of 2-Methyl-2-butanol

The conversion of 2-methyl-2-butanol to this compound involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a planar tert-amyl carbocation. The fluoride anion then attacks the carbocation to form the final product.

Caption: S(_{N})1 mechanism for the synthesis of this compound.

Comparative Analysis of Fluorinating Agents

Several reagents can be employed for the fluorination of tertiary alcohols. The selection of the appropriate reagent depends on factors such as reactivity, safety, and substrate scope.

| Fluorinating Agent | Abbreviation | Typical Yield (%) | Key Considerations |

| Diethylaminosulfur Trifluoride | DAST | 88 | Highly effective but moisture-sensitive and can be hazardous if heated. |

| Olah's Reagent | HF-Pyridine | Not reported for this specific substrate | A mixture of hydrogen fluoride and pyridine. Highly corrosive and toxic. |

| Yarovenko's Reagent | CClF₂C(NEt₂)H | Not reported for this specific substrate | Less common, prepared from chlorotrifluoroethylene (B8367) and diethylamine. |

| Ishikawa's Reagent | C₃F₇NEt₂ | Not reported for this specific substrate | A safer alternative to DAST for some applications. |

Experimental Protocols

Synthesis of this compound using Diethylaminosulfur Trifluoride (DAST)

This protocol is adapted from a literature procedure and has been reported to provide a high yield of the desired product.[1]

Materials:

-

2-Methyl-2-butanol (22 g, 0.25 mol)

-

Diethylaminosulfur Trifluoride (DAST) (31.3 g, 0.25 mol)

-

Diglyme (B29089) (150 mL)

-

Water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, a solution of DAST (31.3 g, 0.25 mol) in diglyme (150 mL) is cooled to -50 °C.

-

2-Methyl-2-butanol (22 g, 0.25 mol) is added dropwise to the stirred, cooled solution.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature.

-

The volatile components are distilled under reduced pressure.

-

The distillate is diluted with water, and the organic layer is separated.

-

The organic layer is washed with a saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The dried organic layer is redistilled to afford this compound.

Yield: 19.8 g (88%)

Boiling Point of Product: 45-46 °C

Caption: Experimental workflow for the synthesis using DAST.

Safety Considerations

-

Diethylaminosulfur Trifluoride (DAST) is a hazardous substance. It is highly reactive with water and can release toxic fumes. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. DAST should not be heated above 90°C as it can decompose explosively.

-

Olah's Reagent (HF-Pyridine) is extremely corrosive and toxic. Hydrogen fluoride can cause severe burns that may not be immediately painful. All work with this reagent must be conducted in a specialized fume hood with appropriate safety measures in place.

Conclusion

The synthesis of this compound from 2-methyl-2-butanol is most effectively achieved through an S(_N)1 reaction utilizing a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) has been demonstrated to be a high-yielding reagent for this transformation. This guide provides the necessary information for researchers to successfully and safely perform this synthesis, enabling further exploration of the applications of this fluorinated building block in drug discovery and materials science. Careful adherence to the detailed experimental protocols and safety precautions is paramount.

References

A Technical Guide to the Reactivity of 2-Fluoro-2-methylbutane

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of 2-fluoro-2-methylbutane (tert-amyl fluoride). Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the reactions of this tertiary alkyl fluoride (B91410). We explore the profound influence of the carbon-fluorine bond on reaction pathways, focusing on the competition between substitution and elimination mechanisms. A significant emphasis is placed on the regioselectivity of elimination reactions, detailing the mechanistic nuances that dictate the formation of Zaitsev versus Hofmann products. The guide includes structured data tables, detailed experimental protocols for key transformations, and Graphviz diagrams to visualize reaction mechanisms and workflows, offering a comprehensive resource for synthetic and medicinal chemists.

Physicochemical Properties

This compound is a tertiary alkyl fluoride characterized by the exceptional strength of its carbon-fluorine (C-F) bond. This property is central to its chemical behavior, rendering it significantly less reactive than its heavier halogen analogs (Cl, Br, I) in many contexts.[1] Its key physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁F | [2] |

| Molecular Weight | 90.14 g/mol | [2] |

| CAS Number | 661-53-0 | [3] |

| Boiling Point | 61°C at 760 mmHg | [4] |

| Melting Point | -121°C | [4] |

| Density | 0.773 g/cm³ | [4] |

| Refractive Index | 1.354 | [4] |

Core Reactivity and Mechanisms

The reactivity of this compound is dominated by the nature of the C-F bond and the tertiary substitution of the α-carbon.

Nucleophilic Substitution (Sₙ1 and Sₙ2)

-

Sₙ2 Reaction: The Sₙ2 pathway is effectively inhibited for this compound. The tertiary nature of the substrate results in significant steric hindrance, preventing the backside attack required for a concerted Sₙ2 mechanism.[5]

-

Sₙ1 Reaction: While tertiary alkyl halides are prone to Sₙ1 reactions via a stable tertiary carbocation, this pathway is extremely slow for this compound. The C-F bond is the strongest single bond to carbon, making the fluoride ion (F⁻) an exceptionally poor leaving group.[1] Consequently, the initial, rate-determining step of heterolytic cleavage to form the tert-amyl carbocation has a very high activation energy.

Caption: The Sₙ1 pathway for this compound, hindered by a slow initial step.

Elimination Reactions (E2 and E1cB)

Elimination reactions are the predominant pathways when this compound is treated with a base. The reaction can yield two constitutional isomers: the more substituted, thermodynamically stable 2-methyl-2-butene (Zaitsev product) and the less substituted 2-methyl-1-butene (Hofmann product).[6]

The regiochemical outcome is dictated by a mechanistic continuum between a concerted E2 pathway and a stepwise E1cB (Elimination, Unimolecular, conjugate Base) pathway. Due to fluorine's poor leaving group ability and strong inductive effect, the transition state often has significant carbanionic character, favoring the E1cB-like route.[1]

E2 Mechanism: In a classic E2 reaction, a strong base abstracts a β-proton simultaneously as the leaving group departs. With small, non-hindered bases, the reaction typically favors the more stable Zaitsev product. However, the use of a sterically bulky base hinders the abstraction of the more sterically inaccessible internal proton, leading to the preferential formation of the Hofmann product.[5][7]

Caption: E2 elimination pathways leading to Zaitsev and Hofmann products.

E1cB-like Mechanism: The high electronegativity of fluorine increases the acidity of the β-protons.[8][9] Combined with the poor leaving group nature of F⁻, this allows for a mechanism where the base first abstracts a proton to form a carbanion intermediate. This carbanion is more stable on the less substituted carbon (primary > secondary). The subsequent expulsion of the fluoride ion leads to the Hofmann product. This pathway is particularly relevant for alkyl fluorides and explains the common observation of Hofmann-selective elimination even with small bases.[1][10][11]

Caption: The E1cB mechanism, favoring the Hofmann product via a stabilized carbanion.

Quantitative Data and Regioselectivity

Direct quantitative yield data for the elimination of this compound is sparse in readily available literature. However, the product distribution can be reliably predicted based on established principles for tertiary alkyl halides and the unique behavior of alkyl fluorides.[1][6] The choice of base is the critical factor.

| Base | Base Type | Predicted Major Product | Predicted Minor Product | Rationale |

| Sodium Ethoxide (NaOEt in EtOH) | Strong, Non-hindered | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | The E1cB-like mechanism dominates due to the poor F⁻ leaving group, favoring abstraction of the more acidic terminal proton to form a more stable primary carbanion.[1][10] |

| Potassium tert-Butoxide (KOtBu in t-BuOH) | Strong, Bulky | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | Steric hindrance from the bulky base overwhelmingly favors abstraction of the sterically accessible terminal proton.[5][6][12] |

Experimental Protocols

The following are representative protocols for the dehydrofluorination of this compound.

Protocol: Elimination Using Potassium tert-Butoxide

This protocol is designed to maximize the yield of the Hofmann product, 2-methyl-1-butene.

-

Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add 20 mL of anhydrous tert-butanol (B103910) followed by potassium tert-butoxide (e.g., 5.6 g, 50 mmol). Stir the mixture until the base is fully dissolved.

-

Substrate Addition: Slowly add this compound (e.g., 3.0 g, 33.3 mmol) to the stirred solution at room temperature using a dropping funnel over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by gas chromatography (GC) if desired.

-

Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic extracts and wash sequentially with 20 mL of water and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by simple distillation, taking care due to the volatility of the product alkene.

-

Analysis: Characterize the product mixture by GC-MS and NMR to determine the product ratio and confirm structures.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. When 2-chloro-2-methylbutane is treated with a variety of strong ... | Study Prep in Pearson+ [pearson.com]

- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Provide the major product if the following compound reacts with potassium.. [askfilo.com]

Spectroscopic Profile of 2-Fluoro-2-methylbutane: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-fluoro-2-methylbutane (tert-amyl fluoride), a fluorinated alkane. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.

Molecular Structure and Properties

This compound is a halogenated organic compound with the chemical formula C5H11F.[1][2][3][4][5] Its structure consists of a butane (B89635) backbone with a fluorine atom and a methyl group attached to the second carbon atom.

| Property | Value |

| Molecular Formula | C5H11F[1][2][3][4][5] |

| Molecular Weight | 90.14 g/mol [1][2] |

| CAS Number | 661-53-0[1][5] |

| Boiling Point | 61°C at 760 mmHg[4] |

| Density | 0.773 g/cm³[4] |

| Melting Point | -121°C[4] |

Spectroscopic Data

The following sections detail the nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable insights into its molecular framework. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons. The proton on the carbon adjacent to the fluorine atom is expected to be shifted downfield to the 2.0-4.5 ppm range.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Triplet | 3H | -CH₃ (ethyl) |

| ~1.7 | Quartet | 2H | -CH₂- |

| ~1.3 | Singlet (or very narrow multiplet due to coupling with F) | 6H | 2 x -CH₃ (gem-dimethyl) |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals, one for each unique carbon environment. The carbon atom bonded to the fluorine will show a significant downfield shift and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. Other carbons may also show smaller couplings to fluorine.

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~95 | Doublet | C-F |

| ~35 | Doublet | -CH₂- |

| ~25 | Doublet | 2 x -CH₃ (gem-dimethyl) |

| ~9 | Singlet | -CH₃ (ethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 90.[1][2][3] Fragmentation of alkyl halides is a key feature of their mass spectra.[7][8] Common fragmentation patterns include the loss of the halogen atom and alpha-cleavage.

| m/z | Relative Intensity | Possible Fragment |

| 90 | Low | [C₅H₁₁F]⁺ (Molecular Ion) |

| 75 | Moderate | [C₅H₁₀]⁺ (Loss of HF) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation, loss of CH₂F) |

| 43 | Moderate | [C₃H₇]⁺ (isopropyl cation) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alkyl halide is characterized by the absorption corresponding to the carbon-halogen bond stretching vibration.

For this compound, the key absorption bands are expected in the fingerprint region. The C-F stretch for fluoroalkanes typically appears in the range of 1000-1400 cm⁻¹. Other characteristic absorptions include those for C-H stretching and bending vibrations.[9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1470-1370 | Medium | C-H bend (alkane) |

| 1300-1150 | Medium | -CH₂X wag[6][9][10] |

| 1200-1000 | Strong | C-F stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

The ¹H NMR spectrum can be recorded on a 400 MHz spectrometer.[11]

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[11]

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum can be recorded on the same spectrometer at a frequency of 100 MHz.[11]

-

The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[11]

-

Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[12]

Mass Spectrometry

Sample Introduction:

-

For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method.[13]

-

The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

Ionization and Analysis:

-

The separated compound enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid at room temperature, the IR spectrum can be obtained using a neat sample.

-

A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

-

The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow of spectroscopic techniques for structural elucidation.

References

- 1. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound [stenutz.eu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. rsc.org [rsc.org]

- 12. 13Carbon NMR [chem.ch.huji.ac.il]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-2-methylbutane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-fluoro-2-methylbutane. Due to the scarcity of publicly available experimental spectra with complete assignments, this document focuses on a predicted spectrum derived from established NMR principles, including chemical shift theory and spin-spin coupling rules. It serves as a robust reference for spectral interpretation and experimental design.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule. The presence of a fluorine atom significantly influences the spectrum through electron-withdrawing effects on chemical shifts and through-bond scalar (J) coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-a (2 x CH ₃) | ~ 1.35 | 6H | Doublet of Triplets (dt) | ²JH-F ≈ 22 Hz; ³JH-H ≈ 7 Hz |

| H-b (CH ₂) | ~ 1.65 | 2H | Doublet of Quartets (dq) | ³JH-F ≈ 8 Hz; ³JH-H ≈ 7 Hz |

| H-c (CH ₃) | ~ 0.95 | 3H | Triplet (t) | ³JH-H ≈ 7 Hz |

Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm and are estimates. Actual experimental values may vary based on solvent and instrument conditions.

Analysis of Spectral Features

-

Chemical Shifts:

-

The two methyl groups (H-a ) attached to the fluorine-bearing carbon (C2) are the most deshielded of the methyl protons due to the electronegativity of the adjacent fluorine atom.

-

The methylene (B1212753) protons (H-b ) are also deshielded by the inductive effect of the fluorine, appearing downfield from typical methylene signals.

-

The terminal methyl protons (H-c ) of the ethyl group are the most shielded, appearing at the highest field (lowest ppm).

-

-

Spin-Spin Splitting and Coupling Constants:

-

The signal for the H-a protons is split into a doublet by the geminal fluorine atom (²JH-F), with a characteristically large coupling constant. Each peak of this doublet is further split into a triplet by the two vicinal H-b protons (³JH-H).[1][2]

-

The signal for the H-b protons is split into a doublet by the vicinal fluorine atom (³JH-F). Each peak of this doublet is then split into a quartet by the three vicinal H-c protons (³JH-H).[1][2]

-

The signal for the H-c protons is split into a triplet by the two vicinal H-b protons (³JH-H). Coupling to the fluorine atom is over four bonds and is expected to be negligible or unresolved.

-

Visualization of Coupling Pathways

The following diagram illustrates the structure of this compound and the key through-bond interactions that determine the splitting patterns in its ¹H NMR spectrum.

References

An In-depth Technical Guide to the ¹³C NMR Spectrum of 2-Fluoro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-fluoro-2-methylbutane. Due to the absence of publicly available experimental spectra, this document presents a predicted spectrum, supplemented with a comprehensive discussion of the underlying principles and a detailed experimental protocol for the acquisition of such data for organofluorine compounds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The presence of the fluorine atom introduces spin-spin coupling with the carbon nuclei, resulting in the splitting of signals. The predicted chemical shifts and expected multiplicities due to ¹³C-¹⁹F coupling are summarized in Table 1.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C1 (CH₃) | 8.5 | Quartet | ³JCF ≈ 4-5 |

| C2 (C-F) | 95.0 | Doublet of quartets | ¹JCF ≈ 170-190, ³JCF ≈ 4-5 |

| C3 (CH₂) | 35.0 | Triplet | ²JCF ≈ 20-25 |

| C4 (CH₃) | 25.0 | Quartet | ²JCF ≈ 20-25 |

Note: The chemical shifts are predicted and may vary from experimental values. Coupling constants are estimated based on typical values for similar structural motifs.

Structural Assignment and Signal Multiplicity

The structure of this compound features four chemically non-equivalent carbon atoms. The predicted ¹³C NMR spectrum reflects this, with each carbon giving rise to a unique signal. The multiplicities of these signals are a result of coupling with the adjacent fluorine atom.

A diagram illustrating the relationship between the carbon atoms and their predicted NMR signals is provided below.

Caption: Correlation of carbon atoms in this compound with their predicted ¹³C NMR signals.

Experimental Protocol for ¹³C NMR of Organofluorine Compounds

The acquisition of a high-quality ¹³C NMR spectrum of a volatile organofluorine compound like this compound requires careful sample preparation and specific instrument parameters.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known, non-interfering signal. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the analyte in 0.5-0.7 mL of solvent is recommended.[1]

-

Sample Handling: Due to the volatility of this compound, prepare the sample in a well-ventilated area. The NMR tube should be securely capped to prevent evaporation. For long-term storage or measurements at elevated temperatures, flame-sealing the NMR tube is advisable.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

The following parameters are a general guideline for acquiring a proton-decoupled ¹³C NMR spectrum on a 400 MHz spectrometer. Optimization may be necessary based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although this is not a primary concern for this molecule.

-

Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K (25 °C).